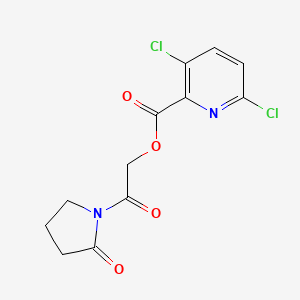![molecular formula C17H21N7O B2983936 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2380175-73-3](/img/structure/B2983936.png)
1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine" is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This type of compound has garnered significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions, including condensation, substitution, and cyclization processes. Key reagents and conditions may include:
Condensation Reaction: : Utilization of pyrazolo[3,4-d]pyrimidine and 1-methylpiperidine under controlled temperatures and catalytic conditions.
Substitution Reaction: : Incorporation of the 6-methylpyridazin-3-yl group through nucleophilic substitution, often facilitated by a base like sodium hydride or potassium carbonate.
Oxymethylation: : Introduction of the oxymethyl linker, which may involve reagents such as formaldehyde or paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production of this compound would involve the optimization of these reactions for large-scale synthesis, ensuring efficient yield and purity. Continuous flow reactors and process intensification techniques might be employed to enhance reaction rates and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Potential for oxidative reactions under strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: : Reductive reactions, particularly in the presence of hydrogenation catalysts, may yield reduced forms of the compound.
Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enabling the modification of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Oxidized Products: : Formation of oxides and hydroxides.
Reduced Products: : Hydrogenated derivatives with altered pharmacological properties.
Substituted Products: : Functionalized pyrazolopyrimidine derivatives with diverse applications.
Applications De Recherche Scientifique
Chemistry
Biology
Biologically, it acts as a ligand for various enzymes and receptors, influencing biochemical pathways and potentially exhibiting antiviral, antibacterial, or antifungal properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases like cancer, inflammation, and neurological disorders.
Industry
Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves the interaction with specific molecular targets, such as enzymes, receptors, or DNA/RNA. These interactions can modulate signaling pathways, inhibit or activate enzymes, and influence gene expression, leading to diverse biological outcomes. The precise mechanism would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(4-piperidinyl)pyrazolo[3,4-d]pyrimidine: : Shares a similar core structure but lacks the oxymethyl and pyridazinyl groups, leading to different pharmacological properties.
4-(4-(Hydroxymethyl)piperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine: : Similar but with a hydroxymethyl group instead of the oxymethylpyridazinyl moiety.
6-Methylpyridazin-3-yl derivatives: : Compounds containing the 6-methylpyridazinyl group, exhibiting varying degrees of biological activity.
Unique Features
What sets 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine apart is the combination of functional groups that confer unique steric and electronic properties, enhancing its specificity and potency in its intended applications.
This compound’s multifaceted roles in research and industry make it a noteworthy subject for ongoing investigation and development.
Propriétés
IUPAC Name |
1-methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-3-4-15(22-21-12)25-10-13-5-7-24(8-6-13)17-14-9-20-23(2)16(14)18-11-19-17/h3-4,9,11,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDWUXONAWKPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)
![(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2983854.png)








![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-phenoxypropanamide](/img/structure/B2983870.png)

![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2983876.png)
